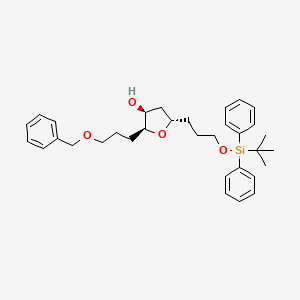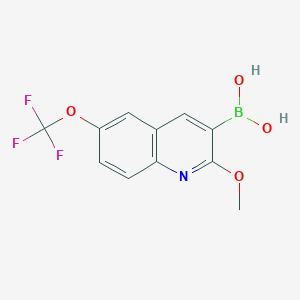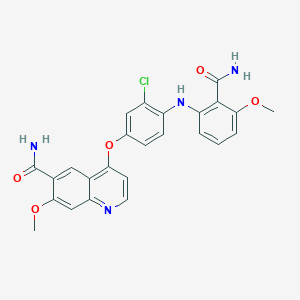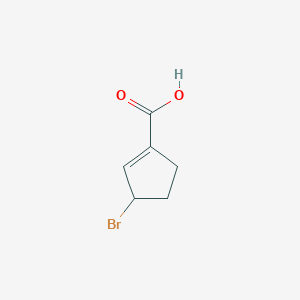
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL is a complex organic compound with a tetrahydrofuran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL typically involves multiple steps, including protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the compound. Common synthetic routes may include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through intramolecular cyclization reactions.
Introduction of Benzyloxy and Propyl Groups: The benzyloxy and propyl groups are introduced through nucleophilic substitution reactions.
Deprotection: The protected hydroxyl groups are deprotected using fluoride ions, such as tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, benzyl halides, and appropriate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL involves its interaction with specific molecular targets and pathways. The benzyloxy and tert-butyldiphenylsilyl groups may play a role in modulating the compound’s activity by affecting its binding affinity and specificity for target molecules. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,5S)-2-(3-(Methoxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-OL: Similar structure but with a methoxy group instead of a benzyloxy group.
(2S,3S,5S)-2-(3-(Benzyloxy)propyl)-5-(3-((tert-butyldiphenylsilyl)oxy)propyl)tetrahydrofuran-3-ONE: Similar structure but with a ketone group instead of an alcohol group.
Properties
Molecular Formula |
C33H44O4Si |
|---|---|
Molecular Weight |
532.8 g/mol |
IUPAC Name |
(2S,3S,5S)-5-[3-[tert-butyl(diphenyl)silyl]oxypropyl]-2-(3-phenylmethoxypropyl)oxolan-3-ol |
InChI |
InChI=1S/C33H44O4Si/c1-33(2,3)38(29-18-9-5-10-19-29,30-20-11-6-12-21-30)36-24-13-17-28-25-31(34)32(37-28)22-14-23-35-26-27-15-7-4-8-16-27/h4-12,15-16,18-21,28,31-32,34H,13-14,17,22-26H2,1-3H3/t28-,31-,32-/m0/s1 |
InChI Key |
MGANJKZABJOTLY-MHDHXZMLSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC[C@H]3C[C@@H]([C@@H](O3)CCCOCC4=CC=CC=C4)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC3CC(C(O3)CCCOCC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoylcyanide](/img/structure/B13049349.png)




![(1S)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13049380.png)
![6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13049387.png)







